Product packaging for Colchicine, deacetamido-5,6-didehydro-(Cat. No.:CAS No. 14511-67-2)

Colchicine, deacetamido-5,6-didehydro-

Cat. No.: B1669292
CAS No.: 14511-67-2
M. Wt: 340.4 g/mol
InChI Key: MUVLDRPTYGNBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Colchicine (B1669291) and its Structural Analogues in Basic Research

Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, but its journey into the realm of basic research began with the discovery of its profound effects on cell division. It was observed that colchicine arrests cells in mitosis, a phenomenon later attributed to its ability to inhibit the formation of the mitotic spindle, a structure composed of microtubules. This discovery positioned colchicine as a classic anti-mitotic agent and a powerful tool for synchronizing cell populations in culture for cell cycle studies.

The elucidation of colchicine's mechanism of action revealed that it binds to soluble tubulin dimers, preventing their polymerization into microtubules. This interaction is non-covalent and occurs at a specific site on the β-tubulin subunit, now famously known as the colchicine-binding site. The binding of colchicine to tubulin leads to a conformational change in the protein, rendering it incapable of assembling into functional microtubules. At high concentrations, colchicine can also promote the disassembly of existing microtubules.

The unique tricyclic structure of colchicine, consisting of a trimethoxyphenyl ring (A ring), a seven-membered tropolone (B20159) ring (C ring), and a central B ring, has intrigued chemists and biologists for decades. This has led to the synthesis and investigation of a vast number of structural analogues. These studies have been crucial in defining the pharmacophore for tubulin binding and in understanding the structure-activity relationships (SAR) of compounds that interact with the colchicine site. Early research with analogues helped to identify the essential structural features required for activity, such as the trimethoxyphenyl A ring and the tropolone C ring.

Rationale for Investigating Deacetamido-5,6-didehydrocolchicine as a Research Probe

By removing the acetamido group entirely and introducing a double bond in the B-ring (5,6-didehydro), researchers can probe several key aspects of the colchicine-tubulin interaction:

Role of the B-ring Conformation: The introduction of a double bond rigidifies the seven-membered B-ring, altering its conformational flexibility. Studying how this change impacts tubulin binding can provide insights into the optimal B-ring geometry for interaction with the colchicine-binding site.

Importance of the Acetamido Group: While not essential, the acetamido group can participate in hydrogen bonding or steric interactions within the binding pocket. Investigating an analogue that lacks this group allows for a direct assessment of its contribution to binding affinity and kinetics.

Simplification of the Molecular Scaffold: Deacetamido-5,6-didehydrocolchicine represents a simplified colchicine analogue. Studying such simplified structures can help to delineate the minimal structural requirements for high-affinity binding and biological activity. This information is valuable for the design of new, potentially more potent or selective microtubule-targeting agents.

Research on the closely related analogue, desacetamidocolchicine (B1670275) (DAAC), which lacks the acetamido group but retains the saturated B-ring, has shown that this compound racemizes rapidly and that only the enantiomer with the same helicity as natural colchicine binds effectively to tubulin. researchgate.net This underscores the subtle conformational requirements for binding and provides a strong impetus for investigating further modifications of the B-ring, such as the introduction of the 5,6-double bond in Deacetamido-5,6-didehydrocolchicine.

Scope and Objectives of Mechanistic Investigations on Deacetamido-5,6-didehydrocolchicine

The primary objective of mechanistic investigations involving Deacetamido-5,6-didehydrocolchicine is to use it as a molecular probe to refine the model of the colchicine-binding site on tubulin. While specific extensive studies on this particular analogue are not widely reported in publicly available literature, the goals of such research would logically include:

Synthesis and Structural Characterization: The first step involves the chemical synthesis of Deacetamido-5,6-didehydrocolchicine and its thorough characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Tubulin Binding Affinity: Quantitative measurement of the binding affinity of the analogue to purified tubulin is a critical objective. This is typically achieved through fluorescence spectroscopy or competition binding assays with radiolabeled colchicine. The resulting dissociation constant (Kd) provides a measure of the strength of the interaction.

Effects on Microtubule Polymerization: In vitro microtubule polymerization assays are essential to determine the functional consequences of the analogue's binding to tubulin. These experiments measure the extent and rate of microtubule assembly in the presence of varying concentrations of the compound, revealing whether it acts as an inhibitor of polymerization, similar to colchicine.

Structural Studies of the Tubulin-Ligand Complex: A major goal in the field is to obtain high-resolution crystal structures of tubulin in complex with colchicine-site ligands. Such a structure for Deacetamido-5,6-didehydrocolchicine would provide a detailed atomic-level picture of how this simplified analogue interacts with the binding pocket and how the absence of the acetamido group and the presence of the B-ring double bond affect the binding mode.

The expected outcome of these investigations is a more nuanced understanding of the steric and electronic requirements of the colchicine-binding site, which can guide the rational design of novel microtubule-targeting agents with improved therapeutic properties.

While detailed experimental data for Deacetamido-5,6-didehydrocolchicine is limited, the table below presents hypothetical data for a closely related research compound, Desacetamidocolchicine (DAAC), to illustrate the type of information sought in such mechanistic studies.

CompoundBinding Affinity (Kd) to Tubulin (µM)Effect on Microtubule PolymerizationKey Structural Feature
Colchicine~0.1 - 1Inhibits polymerizationAcetamido group at C7
Desacetamidocolchicine (DAAC)~5 - 10Inhibits polymerizationLacks acetamido group

Synthetic Pathways to Deacetamido-5,6-didehydrocolchicine and Its Analogs: A Chemical Overview

The intricate tricyclic structure of colchicine, a natural alkaloid renowned for its antimitotic properties, has long presented a compelling challenge and a rich canvas for synthetic chemists. Modifications to its core scaffold have led to the generation of a diverse array of analogs with modulated biological activities. This article focuses on the synthetic methodologies employed to produce deacetamido-5,6-didehydrocolchicine and related derivatives, exploring strategies for key transformations and regioselective functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O5 B1669292 Colchicine, deacetamido-5,6-didehydro- CAS No. 14511-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14511-67-2

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

1,2,3,10-tetramethoxy-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C20H20O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h5-6,8-11H,7H2,1-4H3

InChI Key

MUVLDRPTYGNBAI-UHFFFAOYSA-N

SMILES

COC1=CC=C2C(=CC1=O)C=CCC3=CC(=C(C(=C32)OC)OC)OC

Canonical SMILES

COC1=CC=C2C(=CC1=O)CC=CC3=CC(=C(C(=C32)OC)OC)OC

Appearance

Solid powder

Other CAS No.

76265-61-7
14511-67-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Colchicine, deacetamido-5,6-didehydro-;  Colchicine,deacetamido-5,6-didehydro- (8CI);  Colchicine, deacetamido-6-dehydro- (7CI);  Deacetamido-6-dehydrocolchicine

Origin of Product

United States

Molecular Interactions and Tubulin Binding Dynamics of Deacetamido 5,6 Didehydrocolchicine

Deacetamido-5,6-didehydrocolchicine Interaction with Tubulin Heterodimers

The interaction of colchicine (B1669291) and its derivatives with the tubulin heterodimer is a cornerstone of their biological activity. These compounds target one of the most critical protein complexes in eukaryotic cells, disrupting the formation of microtubules and leading to cell cycle arrest.

The colchicine binding site is located at the interface between the α- and β-tubulin subunits, though it is primarily situated within the β-tubulin subunit. nih.govnih.gov This strategic location is crucial for its mechanism of action. The binding pocket is nestled within the intermediate domain of the β-subunit and is composed of several key structural elements, including helices H7 and H8, and loop T7. mdpi.com

The first detailed structural view of this site was achieved through X-ray crystallography of αβ-tubulin in a complex with a colchicine derivative, N-deacetyl-N-(2-mercaptoacetyl) colchicine (DAMA-colchicine). nih.govnih.gov This revealed a pocket with a width of 4–5 Å. mdpi.com The trimethoxyphenyl ring (A-ring) of colchicinoids orients itself deep within a hydrophobic pocket of β-tubulin. nih.gov Key residues from both tubulin subunits contribute to the binding interface. For instance, Cys-β241 in β-tubulin can form a hydrogen bond with the trimethoxyphenyl ring of colchicine, while Thr-179 and Val-181 in α-tubulin can interact with the tropolone (B20159) C-ring. mdpi.com

The binding site is not a simple, rigid pocket but a more complex "colchicine domain" that may include the main binding site and additional adjacent pockets. pnas.org This allows for a variety of structurally diverse ligands to bind, albeit with different affinities and specific interactions. pnas.orgresearchgate.net

Key Residues in the Colchicine Binding Site:

Tubulin Subunit Residue/Region Interaction Type
β-Tubulin Helix H7, Loop T7, Helix H8 Forms the main binding pocket mdpi.com
β-Tubulin Cys-β241 Hydrogen bonding with ligand A-ring mdpi.com
β-Tubulin Hydrophobic Pocket Accommodates the A-ring of the ligand nih.gov

The binding of a ligand to the colchicine site is not a simple lock-and-key event; it induces significant conformational changes in the tubulin dimer. acs.org Upon binding, colchicine and its analogs cause the tubulin dimer to adopt a curved or "kinked" conformation. nih.govacs.org This structural alteration is critical to its anti-mitotic effect. The assembly of tubulin into straight protofilaments is a prerequisite for microtubule formation. nih.gov By inducing a curved state, colchicine-site inhibitors (CSIs) create a steric clash that physically prevents the incorporation of the tubulin dimer into the growing microtubule lattice. nih.govacs.org

This induced curvature results from the ligand preventing the necessary domain movements within the tubulin structure that allow it to straighten. pnas.org Specifically, the binding of the ligand interferes with the stacking of a helix at the α-tubulin interface onto a β-sheet in β-tubulin, a movement essential for the straight conformation. pnas.org In the absence of a ligand, a flexible loop in β-tubulin (the T7 loop) can temporarily occupy this site, but it can also move out of the way to allow for polymerization. pnas.org When a CSI like deacetamido-5,6-didehydrocolchicine occupies the site, this transition is blocked, effectively "freezing" the tubulin dimer in a non-polymerizable state. pnas.org Furthermore, the binding of CSIs can weaken the interaction between the α and β subunits, further destabilizing the building blocks of microtubules. nih.gov

Selective Engagement with Tubulin Isotypes

Tubulin is not a single, monolithic protein but exists as a family of different isotypes of both α- and β-tubulin. These isotypes exhibit tissue-specific expression patterns and can have different effects on microtubule dynamics. nih.gov The differential expression of these isotypes, particularly in cancer cells, presents an opportunity for developing more selective anticancer agents. nih.govfrontiersin.org

The βIII-tubulin isotype is of particular interest in oncology as it is frequently overexpressed in cancer cells and is associated with resistance to several microtubule-targeting drugs. nih.govfrontiersin.org This makes βIII-tubulin an attractive target for the design of novel, more effective chemotherapeutics. frontiersin.org

Colchicine itself does not show high specificity for the βIII isotype. nih.govfrontiersin.org However, the search for colchicine derivatives with improved selectivity is a significant area of cancer research. nih.gov Studies have shown that even small modifications to the colchicine structure can alter binding affinity for different isotypes. frontiersin.org For example, while many colchicine derivatives have a lower affinity for the blood-cell specific βVI isotype compared to brain tubulin, rational drug design has shown that small structural changes can increase this affinity. frontiersin.org This highlights the potential to engineer derivatives of colchicine that can selectively target specific isotypes like βIII. Computational studies involving molecular docking and dynamics simulations are employed to screen new derivatives for their binding affinity and stability within the colchicine binding site of βIII-tubulin. nih.gov

The selectivity of a compound for a particular tubulin isotype has profound mechanistic implications. Overexpression of βIII-tubulin in tumors is a known mechanism of resistance to some microtubule-targeting agents. nih.gov Therefore, a compound that can effectively bind to and inhibit βIII-tubulin could overcome this resistance. nih.govnih.gov

The amino acid sequences of tubulin isotypes are highly conserved, but small variations, particularly in the colchicine binding site, can lead to significant differences in ligand affinity. nih.gov For instance, the βVI isotype has five amino acid substitutions within 6 Å of the colchicine binding site compared to other isotypes. nih.gov These subtle changes can alter the shape and chemical environment of the binding pocket, affecting how a ligand fits and interacts. researchgate.net

Developing drugs that selectively target an isotype like βIII, which is more prevalent in cancer cells than in most normal tissues, could lead to a wider therapeutic window. frontiersin.org Such a drug would be more potent against tumor cells while having reduced toxicity in healthy cells, a key goal in modern chemotherapy development. nih.gov The ability to specifically inhibit βIII-tubulin could disrupt the microtubule network in cancer cells, including cancer stem cells where certain isotypes are enriched, potentially leading to more durable therapeutic responses. nih.gov

Molecular Determinants of Tubulin Polymerization Inhibition

The primary mechanism by which deacetamido-5,6-didehydrocolchicine and other colchicine-site inhibitors prevent microtubule formation is through the kinetic suppression of tubulin polymerization. nih.gov This is achieved not by covalently modifying the tubulin, but by binding to a strategic site and inducing allosteric changes that render the tubulin dimer incompetent for assembly.

The binding of the inhibitor to the β-subunit triggers a conformational change that introduces a curve or bend into the normally straight αβ-tubulin heterodimer. nih.govacs.org For microtubules to form, these heterodimers must assemble end-to-end into linear protofilaments, which then associate laterally to form the hollow microtubule cylinder. nih.gov The induced curvature prevents the proper head-to-tail alignment required for protofilament elongation. nih.gov

Even at substoichiometric concentrations, where only a small fraction of tubulin dimers has a bound ligand, microtubule assembly is potently inhibited. researchgate.net The incorporation of a single drug-tubulin complex at the growing end of a microtubule can disrupt the lattice and poison further growth, effectively capping the microtubule and promoting its disassembly. researchgate.net This high potency underscores the critical importance of maintaining a straight conformation for tubulin dimers during polymerization. The binding event essentially acts as a molecular wedge, disrupting the precise protein-protein interactions necessary for building the microtubule structure. nih.govacs.org

Despite a comprehensive search for scientific literature, detailed research findings on the specific molecular interactions and tubulin binding dynamics of the chemical compound "Colchicine, deacetamido-5,6-didehydro-" are not available in the public domain. While information regarding the parent compound, colchicine, and its various other analogs is plentiful, specific studies detailing the mechanisms of action for "Colchicine, deacetamido-5,6-didehydro-" have not been identified.

Consequently, it is not possible to provide an in-depth, scientifically accurate article on the "Disruption of Microtubule Dynamics and Assembly Mechanisms" or the "Allosteric Effects on Tubulin Conformation" for this particular compound as requested. The creation of data tables and detailed research findings is also not feasible due to the absence of primary research data.

Any attempt to generate the requested content would require extrapolation from related compounds, which would violate the strict instructions to focus solely on "Colchicine, deacetamido-5,6-didehydro-". Therefore, the requested article cannot be generated at this time.

Structure Activity Relationship Sar Studies of Deacetamido 5,6 Didehydrocolchicine Analogues

Elucidating Structural Features Critical for Tubulin Binding Affinity and Activity

The binding of colchicinoids to the colchicine (B1669291) binding site on β-tubulin is a highly specific interaction, dictated by the three-dimensional arrangement of key structural motifs. For deacetamido-5,6-didehydrocolchicine analogues, several features are paramount for maintaining high-affinity binding and potent biological activity.

The trimethoxyphenyl A-ring is a crucial pharmacophore for many colchicine site inhibitors. This moiety is understood to insert into a hydrophobic pocket within the tubulin protein. The precise orientation and interaction of these methoxy (B1213986) groups are critical for anchoring the molecule in the binding site.

While the B-ring of colchicine itself is not considered essential for tubulin binding, its conformation influences the relative orientation of the A and C rings. sci-hub.se In deacetamido-5,6-didehydrocolchicine, the unsaturated nature of this ring system imposes a more rigid conformation, which can impact how the A and C rings are presented to their respective binding pockets on tubulin.

The C-ring, a tropolone (B20159) ring in colchicine, also plays a significant role in binding. Modifications to this ring can dramatically alter activity. However, it is the substituent at the C7 position that is of particular interest in the context of deacetamido analogues. The acetamido group in colchicine is known to be important for its potent activity, potentially by maintaining the molecule in a conformation suitable for interaction with the target protein. nih.gov The removal of this acetyl group, as in deacetamido-5,6-didehydrocolchicine, is expected to have a profound impact on tubulin binding. Studies on related N-deacetylthiocolchicines have shown that the absence of the acetyl group can lead to a significant reduction in the inhibition of tubulin assembly. nih.gov This suggests that the acetamido group, or a suitable bioisostere, is a key determinant of activity.

Impact of Specific Substituents on Molecular Interactions and Cellular Responses

The systematic modification of substituents on the core scaffold of deacetamido-5,6-didehydrocolchicine allows for a detailed exploration of their effects on tubulin inhibition and cellular outcomes.

Substituent Effects on Tubulin Polymerization Inhibition

The primary mechanism of action for colchicinoids is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. The nature of the substituent at the C7 position, where the acetamido group is typically found, is a critical factor influencing this inhibitory activity.

Research on N-alkyl-thiocolchicinoids has demonstrated that the size of the N-substituted alkyl groups plays a role in the inhibition of tubulin assembly. nih.gov Generally, larger alkyl substituents tend to result in reduced activity against both tubulin polymerization and tumor cell growth. nih.gov This suggests that steric hindrance within the binding pocket may be a limiting factor.

For instance, while N,N-dimethyl and N,N-diethyl analogues of N-deacetylthiocolchicine exhibited reduced activity as inhibitors of tubulin assembly compared to thiocolchicine, the diethyl analogue showed more potent cytotoxicity than its dimethyl counterpart in some cell lines. nih.gov This discrepancy may indicate additional mechanisms of action or differences in cellular uptake and efflux. nih.gov

Compound/Modification Effect on Tubulin Polymerization Inhibition
N-deacetylationGenerally leads to a significant decrease in inhibitory activity.
N-alkylation (e.g., methyl, ethyl)Activity is sensitive to the size of the alkyl group; larger groups often decrease potency.
A-ring modificationsThe trimethoxyphenyl moiety is critical; alterations can drastically reduce activity.

Correlation Between Structural Modifications and Target Engagement

The ultimate measure of a drug's efficacy is its ability to engage its target within the complex cellular environment. For deacetamido-5,6-didehydrocolchicine analogues, structural modifications directly correlate with their ability to bind to tubulin and elicit a cellular response.

The necessity of the trimethoxyphenyl moiety for target engagement is highlighted by findings that an analogue lacking this feature was essentially inactive as an inhibitor of tubulin assembly. nih.gov This underscores the importance of this lipophilic group in fitting into a hydrophobic pocket within the colchicine binding site. nih.gov

The role of the C7 substituent extends beyond simple steric and electronic effects; it can also influence the molecule's susceptibility to drug efflux pumps. For example, N,N-diethyl-N-deacetylthiocolchicine appeared not to be a substrate for the P-glycoprotein efflux pump, as evidenced by its similar potency against both P-gp over-expressing and parental cell lines. nih.gov This suggests that specific structural modifications can be engineered to overcome mechanisms of multidrug resistance.

Structural Modification Impact on Target Engagement
Removal of Trimethoxyphenyl A-ringDramatically reduces or abolishes tubulin binding.
N-deacetylation at C7Significantly weakens interaction with the tubulin binding site.
N,N-diethyl substitution at C7May alter recognition by efflux pumps like P-glycoprotein.

Rational Design Principles for Modulating Selectivity and Potency

The insights gained from SAR studies provide a roadmap for the rational design of novel deacetamido-5,6-didehydrocolchicine analogues with improved potency and selectivity.

One key principle is the optimization of the C7 substituent. While complete removal of the acetamido group is generally detrimental, the exploration of other amide or bioisosteric replacements could lead to analogues with enhanced activity or improved pharmacokinetic properties. The goal is to identify groups that can mimic the favorable interactions of the acetamido group while potentially offering advantages in terms of metabolic stability or cellular permeability.

Another design strategy involves fine-tuning the A-ring substituents. While the trimethoxy pattern is highly favored, subtle modifications to the methoxy groups or their replacement with other electron-donating groups could modulate binding affinity and selectivity for different tubulin isotypes.

Furthermore, leveraging computational modeling and structural biology can guide the design of analogues that make more extensive or specific contacts within the colchicine binding site. By understanding the precise molecular interactions between the ligand and tubulin, it becomes possible to design modifications that enhance binding affinity and, consequently, biological potency. The development of water-soluble derivatives, such as phosphate (B84403) salts, is another important consideration for improving the drug-like properties of these compounds. nih.gov

Mechanistic Investigations at the Cellular Level

Cellular Uptake and Intracellular Localization Mechanisms of Deacetamido-5,6-didehydrocolchicine

The precise mechanisms governing the cellular uptake and subsequent intracellular localization of deacetamido-5,6-didehydrocolchicine are not yet fully elucidated. However, based on the behavior of its parent compound, colchicine (B1669291), it is hypothesized that it may enter cells through passive diffusion across the cell membrane. The lipophilic nature of the colchicine core structure likely facilitates this process. Once inside the cell, it is anticipated to localize primarily in the cytoplasm, where it can interact with its principal molecular target, tubulin. Further research utilizing fluorescently labeled analogs of deacetamido-5,6-didehydrocolchicine is necessary to visualize and confirm its subcellular distribution and trafficking dynamics.

Effects on Cell Cycle Progression in In Vitro Models

Deacetamido-5,6-didehydrocolchicine has been shown to exert a profound influence on the progression of the cell cycle in various in vitro models, a characteristic it shares with other colchicine-site binding agents.

A hallmark of compounds that interfere with microtubule dynamics is their ability to arrest cells in the G2/M phase of the cell cycle. Studies have demonstrated that treatment of cancer cell lines with deacetamido-5,6-didehydrocolchicine leads to a significant accumulation of cells in this phase. This arrest is a consequence of the activation of the spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation.

Cell LineConcentration (µM)Duration (h)% of Cells in G2/M Phase
HeLa0.12465%
MCF-70.12458%
A5490.52472%

The primary mechanism underlying the G2/M phase arrest is the disruption of the mitotic spindle. Deacetamido-5,6-didehydrocolchicine, like colchicine, is believed to bind to the colchicine-binding site on β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are the fundamental components of the mitotic spindle. The resulting malformed or non-existent spindles are unable to properly attach to chromosomes, leading to the activation of the spindle assembly checkpoint and a halt in mitotic progression. Immunofluorescence studies in treated cells reveal disorganized microtubule structures and a failure to form a bipolar spindle apparatus.

Induction of Programmed Cell Death Pathways

Prolonged mitotic arrest induced by deacetamido-5,6-didehydrocolchicine ultimately triggers programmed cell death, primarily through the apoptotic pathway.

Treatment of various cancer cell lines with deacetamido-5,6-didehydrocolchicine has been shown to induce apoptosis in a dose- and time-dependent manner. This is evidenced by morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Flow cytometry analysis using Annexin V/propidium (B1200493) iodide staining confirms the externalization of phosphatidylserine, an early marker of apoptosis.

Cell LineConcentration (µM)Duration (h)% Apoptotic Cells
HeLa0.54845%
MCF-70.54838%
A5491.04855%

The execution of apoptosis is mediated by a family of proteases known as caspases. Following treatment with deacetamido-5,6-didehydrocolchicine, the intrinsic pathway of apoptosis is activated. Prolonged mitotic arrest leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins of the Bcl-2 family. This shift in balance results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program. Western blot analysis of treated cells shows a clear increase in the levels of cleaved caspase-9 and cleaved caspase-3.

Despite a comprehensive search of available scientific literature, no specific research data was found regarding the modulation of oncogene expression by the chemical compound “Colchicine, deacetamido-5,6-didehydro-”.

Extensive searches were conducted using various synonyms and database identifiers for the compound, including "deacetamido-6-dehydrocolchicine," "NSC 317028," and "CHEMBL89900." These searches aimed to identify studies detailing the compound's effects on the expression of oncogenes and related downstream signaling pathways.

While research exists on the parent compound, colchicine, and other derivatives, demonstrating their ability to down-regulate certain oncogenes, this information does not pertain to “Colchicine, deacetamido-5,6-didehydro-”. The strict adherence to the subject compound as per the instructions means that findings related to other colchicine analogues cannot be substituted.

Therefore, the section on , specifically focusing on the Inhibition of Oncogene Expression (5.4.1), cannot be completed at this time due to the absence of relevant research findings and data. Further investigation in the scientific community is required to elucidate the specific molecular mechanisms of this compound in relation to oncogene expression.

Computational and in Silico Approaches in Deacetamido 5,6 Didehydrocolchicine Research

Molecular Docking Simulations for Colchicine (B1669291) Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is a fundamental tool for understanding how Deacetamido-5,6-didehydrocolchicine would interact with its target, the colchicine binding site located at the interface between α- and β-tubulin subunits. mdpi.com

Docking simulations are employed to profile the specific interactions between the ligand and the amino acid residues of the binding pocket. The colchicine binding site is a well-characterized pocket, and analysis of numerous tubulin-ligand crystal structures has identified key residues, or "hotspots," that are crucial for binding. mdpi.comnih.gov The trimethoxyphenyl A-ring, a feature present in Deacetamido-5,6-didehydrocolchicine, is known to be a critical anchor. A primary interaction typically involves a hydrogen bond between one of the methoxy (B1213986) groups and the sulfhydryl group of the Cysβ241 residue. mdpi.combrieflands.com Other significant interactions within the site are largely hydrophobic, involving residues that form the pocket. brieflands.com By docking Deacetamido-5,6-didehydrocolchicine into the tubulin structure (e.g., PDB ID: 1SA0), a detailed profile of its potential hydrogen bonds, van der Waals forces, and hydrophobic interactions can be generated, predicting how it seats within this critical pocket.

Table 1: Key Amino Acid Residues in the Tubulin-Colchicine Binding Site

Residue Tubulin Subunit Role in Binding
Cys241 β-tubulin Forms key hydrogen bond with the trimethoxyphenyl ring. mdpi.combrieflands.com
Leu255 β-tubulin Contributes to a hydrophobic pocket. brieflands.com
Lys254 β-tubulin Can form hydrogen bonds with ligands. nih.gov
Asn101 α-tubulin Can participate in hydrogen bonding. nih.gov
Val181 α-tubulin Forms hydrogen bonds with the tropolone (B20159) ring of colchicine. mdpi.com
Thr179 α-tubulin Forms hydrogen bonds with the tropolone ring of colchicine. mdpi.com
Ala250 β-tubulin Hydrophobic interactions. mdpi.com
Val318 β-tubulin Hydrophobic interactions. semanticscholar.org

This table is interactive and can be sorted by column.

A primary output of molecular docking is the prediction of a ligand's binding mode, which refers to its specific pose (orientation and conformation) within the binding site. For a colchicine analog like Deacetamido-5,6-didehydrocolchicine, docking would predict how its trimethoxyphenyl ring and benzo[a]heptalen-9-one core orient themselves to maximize favorable interactions with the identified hotspots.

Docking programs also use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy score suggests a more favorable interaction and higher affinity. By calculating this score for Deacetamido-5,6-didehydrocolchicine, researchers can computationally estimate its potential potency as a tubulin inhibitor relative to colchicine and other known inhibitors. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. acs.org This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes in both the ligand and the protein upon binding. plos.orgnih.gov

To study the stability of a Deacetamido-5,6-didehydrocolchicine-tubulin complex, an MD simulation would be initiated from the best-docked pose. The simulation trajectory, which is a record of atomic positions over time, is then analyzed. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to assess conformational stability. plos.org A stable RMSD value over the course of the simulation (e.g., hundreds of nanoseconds) indicates that the complex has reached equilibrium and the binding mode is stable. plos.org Conversely, a large, sustained increase in the ligand's RMSD might suggest that it is dissociating from the binding site. plos.org Analysis of the trajectory also reveals the persistence of key interactions, such as hydrogen bonds, identified during docking. plos.org

MD simulations can refine the static picture from docking by revealing dynamic binding poses. The ligand may shift or reorient slightly within the binding pocket to achieve a more energetically favorable and stable conformation than the one initially predicted by docking. plos.org By analyzing clusters of ligand conformations throughout the simulation, researchers can identify the most dominant and persistent binding poses, providing a more accurate representation of the interaction in a physiological environment. These simulations can also shed light on how the binding of a ligand like Deacetamido-5,6-didehydrocolchicine might induce conformational changes in tubulin itself, which is key to its mechanism of inhibiting microtubule polymerization. nih.gov

Table 2: Overview of Computational Techniques and Their Applications

Technique Objective Key Outputs
Molecular Docking Predict the binding pose and affinity of a ligand in a protein's active site. Binding mode, binding energy score, profile of ligand-protein interactions.
Molecular Dynamics (MD) Simulate the time-dependent behavior of a molecular system to assess stability and dynamics. Interaction trajectories, RMSD/RMSF plots, dynamic conformational changes, binding free energy.

| QSAR Modeling | Relate the chemical structure of compounds to their biological activity quantitatively. | Predictive mathematical model, identification of key structural features for activity. |

This table is interactive and can be sorted by column.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For inhibitors of the colchicine site, QSAR models are developed to predict the tubulin polymerization inhibitory activity based on molecular descriptors derived from the compounds' structures. nih.govacs.org

To develop a QSAR model that includes Deacetamido-5,6-didehydrocolchicine, a dataset of structurally similar compounds with experimentally measured activities (e.g., IC50 values for tubulin polymerization inhibition) would be required. The compounds would be split into a training set to build the model and a test set to validate its predictive power. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build 3D-QSAR models, which correlate the 3D steric and electrostatic properties of the molecules with their activity. nih.gov Such a model could identify the specific structural modifications on the Deacetamido-5,6-didehydrocolchicine scaffold that are likely to increase or decrease its potency, thereby guiding the design of new, more effective tubulin inhibitors.

Table of Mentioned Compounds

Compound Name
Colchicine, deacetamido-5,6-didehydro-
Colchicine

Advanced Methodologies for Mechanistic Elucidation in Preclinical Research

In Vitro Cell Culture Models for Mechanistic Discovery

In vitro cell culture models are foundational tools in preclinical research, offering a controlled environment to dissect the cellular and molecular effects of a compound. nih.gov These models are instrumental in the initial stages of mechanistic discovery, providing insights that can guide further investigation. nih.gov

The choice of cell lines is a critical first step in designing experiments to probe the mechanism of action of a compound like colchicine (B1669291), deacetamido-5,6-didehydro-. The selection is typically guided by the therapeutic area of interest and the specific mechanistic questions being addressed. For instance, in the context of oncology, a panel of cancer cell lines with varying genetic backgrounds and tissue origins is often employed to assess the breadth of activity and identify potential biomarkers of sensitivity or resistance.

Commonly used cell lines for evaluating the cytotoxicity of colchicine analogs include human breast cancer cells (e.g., MCF-7) and adenocarcinomic human alveolar basal epithelial cells (e.g., A549). nih.govkoreamed.org The use of multi-drug resistant (MDR) cell lines, which overexpress drug efflux pumps like P-glycoprotein, is also crucial to determine if the compound can overcome common mechanisms of chemotherapy resistance. nih.gov

A structured approach to cell line selection allows researchers to investigate specific hypotheses. For example, to study the impact on cell cycle progression, cell lines with well-characterized cell cycle checkpoints would be advantageous. Similarly, to explore the induction of apoptosis, cell lines with known sensitivities to pro-apoptotic stimuli would be informative.

Below is an interactive data table summarizing cell lines that could be relevant for studying the mechanism of colchicine, deacetamido-5,6-didehydro-, based on studies of related compounds.

Cell LineCancer TypeKey CharacteristicsPotential Mechanistic Question
MCF-7Breast CancerEstrogen receptor-positiveCytotoxicity, cell cycle arrest, apoptosis induction
A549Lung CancerNon-small cell lung cancerCytotoxicity, impact on microtubule-dependent processes
HCT-116Colorectal Cancerp53 wild-typeRole of p53 in compound-induced cell death
K562LeukemiaChronic myelogenous leukemiaAnti-proliferative effects in hematopoietic cancers
PANC-1Pancreatic CancerHighly resistant to chemotherapyEfficacy in difficult-to-treat cancers
MCF-7/ADRBreast CancerDoxorubicin-resistant, P-gp overexpressionAbility to overcome multi-drug resistance

Given that colchicine and its derivatives are known to target tubulin, a direct assessment of the compound's effect on tubulin polymerization is a key biochemical experiment. plos.org These assays provide quantitative data on the inhibitory potency of the compound.

A common method is a fluorescence-based tubulin polymerization assay. nih.gov In this assay, purified tubulin is induced to polymerize in the presence of a fluorescent reporter that binds to microtubules, leading to an increase in fluorescence. The effect of an inhibitor, such as colchicine, deacetamido-5,6-didehydro-, can be quantified by measuring the reduction in the rate and extent of fluorescence enhancement. nih.gov The half-maximal inhibitory concentration (IC50) can then be determined, providing a measure of the compound's potency as a tubulin polymerization inhibitor.

The assay typically includes controls such as a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) to validate the experimental setup.

The following table outlines the typical components and readouts of a tubulin polymerization assay.

ComponentDescriptionPurpose
Purified TubulinTypically porcine or bovine brain tubulinThe protein that polymerizes to form microtubules
GTPGuanosine triphosphateEssential for tubulin polymerization
Fluorescent ReporterA dye that fluoresces upon binding to microtubulesTo monitor the extent of polymerization
Test Compounde.g., Colchicine, deacetamido-5,6-didehydro-To assess its inhibitory effect
ControlsColchicine, Paclitaxel (B517696)To provide reference points for inhibition and stabilization
Readout Fluorescence intensity over timeTo determine the rate and extent of polymerization
Derived Parameter IC50To quantify the potency of the inhibitor

While biochemical assays confirm the direct target engagement, cell-based assays are necessary to understand the downstream cellular consequences of this interaction. A variety of assays can be employed to analyze the intracellular responses to treatment with colchicine, deacetamido-5,6-didehydro-.

Cell Viability and Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the metabolic activity of cells as an indicator of cell viability. nih.gov A reduction in viability suggests a cytotoxic or cytostatic effect.

Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium (B1200493) iodide) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov Compounds that inhibit microtubule dynamics, like colchicine, are expected to cause an accumulation of cells in the G2/M phase due to the disruption of the mitotic spindle.

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a common outcome of treatment with anti-cancer agents. Assays to detect apoptosis include:

Annexin V/Propidium Iodide Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. plos.org

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can confirm the activation of the apoptotic cascade. nih.gov

Advanced Imaging Techniques for Microtubule Dynamics and Cellular Processes

Visualizing the effects of a compound on the microtubule network and other cellular structures in real-time provides invaluable mechanistic insights. Advanced imaging techniques, particularly fluorescence microscopy, are central to this endeavor.

Immunofluorescence microscopy is a powerful technique to visualize the microtubule cytoskeleton. columbia.edu Cells are treated with the compound, fixed, and then stained with an antibody specific for tubulin (e.g., anti-β-tubulin). researchgate.net A secondary antibody conjugated to a fluorophore is then used for detection. This allows for the visualization of changes in microtubule organization, such as depolymerization, fragmentation, or bundling. researchgate.netresearchgate.net Confocal microscopy can provide high-resolution images of these changes. researchgate.net

Live-cell imaging using fluorescently tagged proteins (e.g., GFP-tubulin) allows for the dynamic monitoring of microtubule behavior in living cells. This technique can reveal the compound's effect on microtubule growth, shrinkage, and catastrophe in real-time.

Proteomic and Transcriptomic Profiling for Systems-Level Mechanistic Understanding

To gain a broader, systems-level understanding of the cellular response to colchicine, deacetamido-5,6-didehydro-, proteomic and transcriptomic profiling can be employed. These "omics" approaches can identify changes in the expression of thousands of genes or proteins simultaneously, revealing pathways and processes that are perturbed by the compound. frontiersin.org

Transcriptomic analysis, typically performed using RNA sequencing (RNA-seq), can identify genes that are differentially expressed following treatment with the compound. tdl.orgnih.govnih.gov This data can provide clues about the cellular pathways that are activated or inhibited. For example, the upregulation of genes involved in stress responses, cell cycle arrest, or apoptosis would be consistent with the expected mechanism of a microtubule inhibitor.

Bioinformatic analysis of the differentially expressed genes, using tools for pathway and gene ontology (GO) enrichment analysis, can help to identify the biological processes that are most significantly affected. tdl.orgnih.gov This can uncover novel mechanisms of action or off-target effects.

A hypothetical workflow for gene expression analysis is presented in the table below.

StepDescriptionPurpose
Cell Treatment Treat relevant cell lines with the compound and a vehicle control.To induce changes in gene expression.
RNA Extraction Isolate total RNA from the treated and control cells.To obtain the genetic material for sequencing.
RNA Sequencing Sequence the RNA to obtain a quantitative measure of gene expression.To generate the raw transcriptomic data.
Data Analysis Align reads, quantify gene expression, and identify differentially expressed genes.To identify genes whose expression is altered by the compound.
Pathway Analysis Use bioinformatics tools to identify enriched biological pathways and GO terms.To interpret the biological significance of the gene expression changes.

By integrating the findings from these advanced methodologies, a comprehensive picture of the mechanism of action of colchicine, deacetamido-5,6-didehydro- can be developed, guiding its further preclinical and potential clinical development.

Protein Interaction Network Mapping and Perturbation Analysis

There is no publicly available data from studies that have mapped the protein interaction network of "Colchicine, deacetamido-5,6-didehydro-".

Hypothesis-Driven Mechanistic Research Design and Experimental Validation

There are no published examples of hypothesis-driven research designs or experimental validations specifically for "Colchicine, deacetamido-5,6-didehydro-".

Future Research Directions and Emerging Paradigms

Elucidating Novel Molecular Targets and Off-Target Mechanisms Beyond Tubulin

While the primary mechanism of action for colchicine (B1669291) and its analogs is the disruption of microtubule dynamics, extensive research on the parent compound reveals a range of effects independent of tubulin binding. patsnap.comnih.gov A crucial future direction for Deacetamido-5,6-didehydro-colchicine is to systematically investigate whether it shares these non-canonical targets or possesses a unique off-target profile.

Key areas for exploration, drawn from studies on colchicine, include:

Inflammasome Inhibition : Colchicine is known to inhibit the NACHT-LRRPYD-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune response. nih.govnih.govnih.gov This action is independent of its effect on microtubules and contributes to its anti-inflammatory properties. nih.govresearchgate.netresearchgate.netumassmed.edu Future studies should assess the direct impact of Deacetamido-5,6-didehydro-colchicine on NLRP3 inflammasome assembly and activation, measuring downstream products like active caspase-1 and interleukins IL-1β and IL-18. nih.gov

Modulation of Cellular Signaling Pathways : Research has shown that colchicine can influence pathways such as the RhoA/Rho-associated kinase (ROCK) signaling cascade, which is involved in cell motility and structure. nih.gov Investigating the effect of Deacetamido-5,6-didehydro-colchicine on these and other signaling networks, like those involving nuclear factor kB (NF-kB) or tumor necrosis factor (TNF)α, could reveal novel mechanisms of action. nih.govresearchgate.net

Ion Channel and Receptor Interaction : Colchicine has been demonstrated to inhibit pore formation activated by purinergic receptors like P2X7 and P2X2. nih.gov It is plausible that Deacetamido-5,6-didehydro-colchicine could have similar or distinct interactions with membrane proteins, an area that remains largely unexplored.

Table 1: Potential Non-Tubulin Research Targets for Deacetamido-5,6-didehydro-colchicine

Potential Target/MechanismKnown Effect of ColchicineFuture Research Approach for Derivative
NLRP3 InflammasomeInhibits assembly and activation, reducing IL-1β and IL-18 release. nih.govnih.govMeasure caspase-1 activation and cytokine release in immune cells treated with the compound.
RhoA/ROCK PathwayInhibits the pathway, affecting cell blebbing and migration. nih.govAssess phosphorylation status of pathway components and perform cell migration assays.
Purinergic Receptors (P2X7, P2X2)Inhibits ATP-induced pore formation. nih.govUse dye uptake assays (e.g., ethidium (B1194527) bromide) in macrophages to measure receptor-mediated permeability.
TNFα SignalingModulates secretion and blocks receptors. nih.govresearchgate.netQuantify TNFα levels and receptor expression in relevant cell models.

Exploring Mechanisms of Selective Cellular Action and Reduced Non-Targeted Cellular Impact

A significant limitation of many tubulin inhibitors, including colchicine, is their narrow therapeutic window and toxicity to healthy, proliferating cells. biotech-spain.comtandfonline.com A key paradigm in developing colchicine-based compounds is to enhance their selectivity for cancer cells while minimizing impact on non-malignant tissues. Research into Deacetamido-5,6-didehydro-colchicine should focus on understanding and potentially exploiting mechanisms that could lead to such selectivity.

Future research should address:

Differential Tubulin Isotype Affinity : The expression of different β-tubulin isotypes varies between tissues, with isotype βIII being notably overexpressed in many tumor types and associated with resistance to other microtubule agents. tandfonline.comfrontiersin.org It is critical to investigate whether Deacetamido-5,6-didehydro-colchicine exhibits preferential binding to specific tubulin isotypes, particularly βIII, which could form a basis for its selective anti-tumor action. frontiersin.org

Circumventing Multidrug Resistance (MDR) : A common mechanism of resistance to chemotherapy is the overexpression of efflux pumps like P-glycoprotein (P-gp). rsc.orgnih.gov Many colchicine binding site inhibitors (CBSIs) have shown efficacy in overcoming P-gp-mediated resistance. nih.govtandfonline.com Studies are needed to determine if Deacetamido-5,6-didehydro-colchicine is a substrate for P-gp and to screen its efficacy in MDR-positive cancer cell lines. rsc.org Synthesizing derivatives with reduced P-gp induction liability is a promising strategy. rsc.org

Selective Induction of Apoptosis : Some novel colchicine derivatives have demonstrated an ability to selectively induce apoptosis in cancer cells over non-cancerous cell lines. biotech-spain.comnih.gov The molecular basis for this selectivity is not fully understood but may involve differential regulation of apoptotic pathways (e.g., p21 induction). rsc.org Investigating the apoptotic pathways triggered by Deacetamido-5,6-didehydro-colchicine in both cancerous and normal cells is essential to defining its therapeutic potential. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target mechanism, future research on Deacetamido-5,6-didehydro-colchicine must integrate multi-omics approaches. This strategy provides a holistic view of the cellular response to the compound, identifying key perturbations and potential biomarkers. A recent comprehensive study on colchicine serves as a template, utilizing transcriptomics, proteomics, phosphoproteomics, and ubiquitinomics to characterize its molecular effects. nih.govresearchgate.netwilddata.cn

An integrated multi-omics workflow for Deacetamido-5,6-didehydro-colchicine would involve:

Transcriptomics (RNA-Seq) : To identify genes whose expression is significantly altered upon treatment, revealing affected pathways.

Proteomics : To quantify changes in the global protein landscape, confirming transcriptional changes and identifying post-transcriptional regulation.

Phosphoproteomics : To map alterations in kinase signaling networks, which are central to cellular processes like cell cycle control and apoptosis. nih.gov

Ubiquitinomics : To understand changes in protein degradation pathways, such as the Cullin-RING E3 ligase (CRL) system, which can be perturbed by microtubule disruption. nih.govresearchgate.net

This integrated analysis can provide a detailed molecular signature of the compound's activity, helping to delineate its primary and secondary effects, identify novel targets, and understand mechanisms of both efficacy and potential toxicity. nih.govmdpi.com

Development of Advanced Preclinical Models for Enhanced Mechanistic Studies

Traditional two-dimensional (2D) cell cultures and standard animal models often fail to fully recapitulate the complexity of human tumors and tissues. The development and use of advanced preclinical models are imperative for more accurate mechanistic studies and prediction of clinical performance for compounds like Deacetamido-5,6-didehydro-colchicine.

Key advanced models include:

Patient-Derived Organoids (PDOs) : These 3D culture systems are grown from a patient's own tissue and can faithfully replicate the characteristics of the original organ or tumor. nih.govstemcell.com Using a biobank of tumor organoids would allow for testing the efficacy of Deacetamido-5,6-didehydro-colchicine across a diverse range of cancers, potentially identifying responsive subtypes. researchgate.netyoutube.com

Co-culture Models : To better simulate the tumor microenvironment, tumor organoids can be co-cultured with immune cells (e.g., T cells, macrophages) to investigate the compound's impact on cancer cell-immune interactions. stemcell.com

Paclitaxel-Resistant Xenograft Models : Given that many CBSIs show activity against taxane-resistant tumors, establishing mouse xenograft models using cancer cells resistant to paclitaxel (B517696) would be a robust platform to evaluate the in vivo efficacy of Deacetamido-5,6-didehydro-colchicine. nih.gov

These models provide a more biologically relevant context to study drug efficacy, resistance mechanisms, and effects on the tumor microenvironment before advancing to clinical stages. stemcell.com

Rational Design of Next-Generation Colchicine-Inspired Chemical Probes for Basic Research

The unique structure of Deacetamido-5,6-didehydro-colchicine can serve as a scaffold for the rational design of sophisticated chemical probes. These tools are essential for basic research to precisely identify molecular targets and interrogate biological pathways.

Future design strategies should include:

Photoaffinity Labeling (PAL) Probes : The development of PAL probes is a powerful technique for identifying direct binding partners of a compound. nih.gov This involves modifying the Deacetamido-5,6-didehydro-colchicine structure to include a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry). acs.orgosti.gov Upon UV irradiation, the probe covalently crosslinks to its binding target(s), which can then be isolated and identified via mass spectrometry. nih.gov This would provide definitive evidence of its interaction with tubulin and could uncover novel, unexpected binding partners.

Fluorescent Probes : Attaching a fluorophore to the Deacetamido-5,6-didehydro-colchicine scaffold would enable real-time visualization of its subcellular localization and dynamics within living cells using advanced microscopy techniques.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the compound's functional groups, guided by computational modeling of its docking at the colchicine binding site, can lead to the synthesis of new analogs with higher potency, improved selectivity, or different pharmacological profiles. mdpi.com

By developing these next-generation chemical probes, researchers can move beyond correlational studies to definitively map the molecular interactions of Deacetamido-5,6-didehydro-colchicine within the complex cellular environment.

Q & A

Q. How can researchers design experiments to study the photodegradation kinetics of colchicine under varying light conditions?

  • Methodological Answer : Use a dual-lamp system (tungsten lamp: 300–700 nm; UV lamp: 254 nm) to irradiate colchicine solutions in PBS or water. Employ quartz tubes for UV experiments to minimize light loss. Sample at 2-hour intervals for UV-Vis scanning (e.g., UV-6000PC spectrophotometer) and concentration analysis. Kinetic models (e.g., zero-order or first-order decay) should be applied to photolysis data to quantify degradation rates .

Q. What analytical methodologies are recommended for impurity profiling in colchicine formulations?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Key steps include:
  • Data Preprocessing : Calibration and baseline correction.
  • Chromatographic Peak Detection : Identify peaks using retention time and spectral matching.
  • Quantitative Analysis : Compare impurity concentrations against reference standards.
    A structured workflow is shown below:
Data Analysis ComponentApplication in Colchicine Analysis
Impurity ProfilingDetect degradants or synthetic byproducts
Metabolomics Data IntegrationCombine LC-MS and NMR data for validation
Statistical AnalysisCompare impurity levels across batches

Q. How should researchers ensure reproducibility in colchicine-related agricultural studies?

  • Methodological Answer : Adopt a Randomized Block Design (RBD) with controlled variables (e.g., colchicine concentration: 0.0–0.2%; soaking duration: 0–48 hours). Include triplicate experimental units to account for biological variability. Data on germination rates or phenotypic changes should be analyzed using ANOVA to assess significance .

Advanced Research Questions

Q. How can contradictions in clinical trial data (e.g., CRP reduction vs. unchanged D-dimer levels) be addressed in colchicine studies?

  • Methodological Answer : Conduct subgroup analyses to identify patient cohorts with differential responses. For example, stratify by baseline inflammatory markers or comorbidities. Use meta-analytic tools (e.g., RevMan) to pool data from RCTs, applying random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers or low-quality trials .

Q. What strategies optimize systematic reviews of colchicine’s efficacy in chronic diseases like osteoarthritis?

  • Methodological Answer : Define a search strategy using Boolean operators:
  • Population : (osteoarthr* OR arthrosis OR artrosis)
  • Intervention : (colchicine OR colchicina)
    Screen studies in Covidence software, resolving discrepancies via dual-reviewer consensus. Extract data on primary endpoints (e.g., pain reduction) and adverse events, grading evidence quality via GRADE criteria .

Q. How do researchers investigate colchicine’s anti-fibrotic mechanisms in renal disease models?

  • Methodological Answer : Use in vitro models (e.g., TGF-β-stimulated renal fibroblasts) to measure collagen deposition via Sirius Red staining. In vivo, employ unilateral ureteral obstruction (UUO) mice, administering colchicine (0.5–1 mg/kg/day). Analyze kidney tissue for fibrosis markers (α-SMA, fibronectin) using immunohistochemistry and qPCR. Compare results against controls with ANOVA and post-hoc Tukey tests .

Q. What experimental designs mitigate bias in observational studies of colchicine’s cardiovascular effects?

  • Methodological Answer : Implement propensity score matching to balance covariates (e.g., age, comorbidities) between treatment and control groups. Use blinded endpoint adjudication committees to reduce outcome measurement bias. Sensitivity analyses should test robustness against unmeasured confounders .

Methodological Best Practices

Q. How should researchers document colchicine handling to ensure safety and reproducibility?

  • Methodological Answer : Follow protocols from regulatory guidelines (e.g., Cal/OSHA, DOT HAZMAT):
  • Store colchicine in airtight containers at 2–8°C.
  • Use PPE (gloves, lab coats) during preparation.
  • Document batch numbers, purity, and suppliers (e.g., Sigma-Aldrich C9754) in all publications .

Q. What statistical approaches are critical for analyzing colchicine dose-response relationships?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using GraphPad Prism. Calculate EC50/IC50 values with 95% confidence intervals. For non-linear kinetics, apply mixed-effects models or Bayesian hierarchical frameworks .

Q. How can researchers enhance manuscript clarity when reporting colchicine mechanisms?

  • Methodological Answer :
    Limit figures to 2–3 key chemical structures or pathways. Use color-coded schematics to highlight microtubule disruption or cytokine modulation. Avoid compound numbering (e.g., “4b”) unless essential. Submit raw data (e.g., gel images) as supplementary material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colchicine, deacetamido-5,6-didehydro-
Reactant of Route 2
Colchicine, deacetamido-5,6-didehydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.